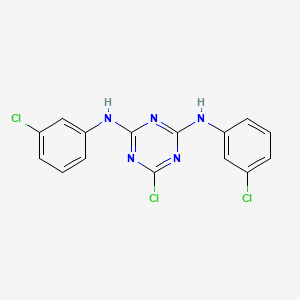

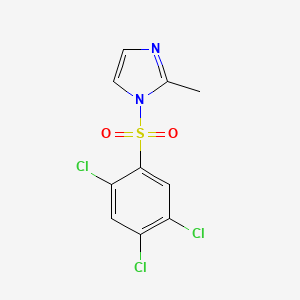

6-氯-N,N'-双(3-氯苯基)-1,3,5-三嗪-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative, which is a class of nitrogen-containing heterocycles. These compounds are known for their various biological activities and applications in chemical synthesis. The specific structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals, agrochemicals, or materials science.

Synthesis Analysis

The synthesis of triazine derivatives typically involves the substitution of chlorine atoms in cyanuric chloride with different nucleophiles. In a related study, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was achieved by reacting cyanuric chloride (CYC) with diethanolamine (DEA) in a mixed medium of acetone and water. The optimal conditions were found to be a 1:1 molar ratio of CYC to DEA, reacting at 0-5°C for 2 hours in a mixed solvent system with equal volumes of acetone and water . Although this does not directly describe the synthesis of 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine, it provides insight into the general approach that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of triazine derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. A study on a similar compound, 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, utilized density functional theory (DFT) to investigate the stable structure geometry of the molecule in the gas phase. The vibrational spectra were assigned using normal coordinate analysis (NCA) and the scaled quantum mechanical force field methodology (SQMF). Additionally, the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), were calculated using time-dependent DFT (TD-DFT). These analyses provide a foundation for understanding the molecular structure of 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine, as the methods and approaches used for similar compounds can be applied to this compound as well .

Chemical Reactions Analysis

The reactivity of triazine derivatives is influenced by the electronic structure and the presence of functional groups that can participate in chemical reactions. While the provided data does not include specific reactions for 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine, the study of similar compounds can shed light on potential reactivity patterns. For instance, the presence of amino groups in triazine derivatives can lead to the formation of various adducts with electrophiles, while the chloro substituents may be susceptible to nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are key to their functionality and potential applications. The study of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine provided insights into various molecular properties, including molecular electrostatic potential (MEP), nonlinear optical (NLO) properties, and thermodynamic properties at different temperatures. These properties are crucial for understanding the behavior of the compound under various conditions and can be used to predict the properties of 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine. The vibrational spectra analysis also contributes to the understanding of the compound's physical properties, as it relates to the molecular structure and bonding .

科学研究应用

超分子化学和荧光性质

- 微波辅助合成:该化合物已用于微波辅助合成中以生成双三嗪,该双三嗪在超分子化学中具有应用。这些双三嗪因其氢键和金属络合而具有重要意义,并且可用于制备具有有趣荧光性质的超分子聚合物 (Moral 等,2010)。

抗疟疾活性

- 抗疟疾化合物:它是表现出抗疟疾活性的化合物的合成基础。该化合物的某些衍生物已显示出对疟疾的效力 (Werbel 等,1987)。

树状复合物合成

- 树状复合物:该化合物用于合成树状三聚氰胺核复合物。这些复合物涉及席夫碱和金属离子(如 Fe(III) 和 Cr(III)),其磁行为已得到表征 (Uysal 和 Koç,2010)。

铜(II)配合物形成

- 铜(II)配合物:在制备铜(II)配合物中使用,已观察到该化合物在这些配合物中形成具有不同相互作用力(例如 π-π 相互作用)的各种结构构型 (Chu 等,2011)。

聚合物合成

- 聚合物合成:此化学物质是合成各种聚合物(如芳族聚酰胺、聚酰亚胺和聚脲)的组成部分。这些含有三嗪环的聚合物具有独特的热和溶解性 (Lin 等,1989)。

表面活性剂合成

- 双子表面活性剂合成:它用于合成新型三嗪席夫碱基阳离子双子表面活性剂。这些在多元醇中用作抗磨损、抗摩擦和防腐蚀添加剂 (Singh 等,2016)。

致病蛋白研究

- 致病蛋白研究:该化合物的衍生物 MR100 已被合成并研究其与致病朊蛋白的相互作用,突出了其在生物学研究中的潜力 (Rodrigues 等,2015)。

能源材料

- 能源材料设计:该化合物用于设计特定能量应用的低铝成分,展示了其在材料科学领域的实用性 (Lempert 等,2020)。

聚合物化学

- 芳香族聚酰胺:参与含有 s-三嗪环的芳香族聚酰胺的制造,在开发具有高热稳定性和独特溶解性特性的材料中发挥作用 (Sagar 等,1997)。

属性

IUPAC Name |

6-chloro-2-N,4-N-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3N5/c16-9-3-1-5-11(7-9)19-14-21-13(18)22-15(23-14)20-12-6-2-4-10(17)8-12/h1-8H,(H2,19,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYANABJNBYMPNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)Cl)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)

![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)

![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008398.png)